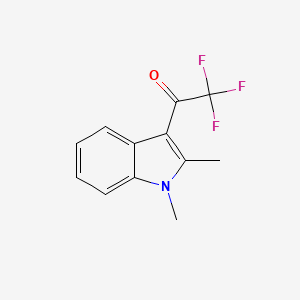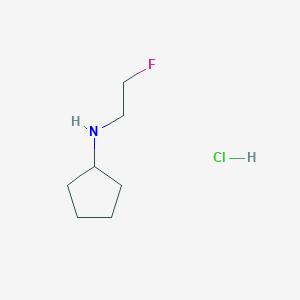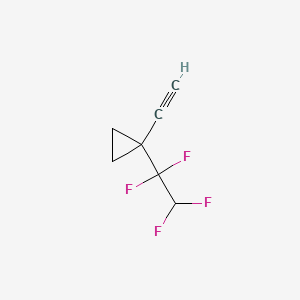
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with a triazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Final Product Formation: The final compound is obtained by combining the pyrrolidine and triazole intermediates under appropriate reaction conditions, followed by purification steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole moiety.
Reduction: Reduction reactions could target the pyrrolidine ring or the triazole moiety.
Substitution: Substitution reactions may occur at various positions on the pyrrolidine ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated or ketone derivative, while reduction could produce a more saturated compound.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as a therapeutic agent in various diseases.
Diagnostic Tools: Used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: Utilized in the synthesis of other complex molecules.
作用机制
The mechanism of action of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid: The non-dihydrochloride form of the compound.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxamide: A related compound with an amide group instead of a carboxylic acid.
(2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate: An ester derivative of the compound.
Uniqueness
The uniqueness of (2S,4S)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylicaciddihydrochloride lies in its specific combination of the pyrrolidine and triazole moieties, which may confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C7H12Cl2N4O2 |
|---|---|
分子量 |
255.10 g/mol |
IUPAC 名称 |
(2S,4S)-4-(triazol-1-yl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H10N4O2.2ClH/c12-7(13)6-3-5(4-8-6)11-2-1-9-10-11;;/h1-2,5-6,8H,3-4H2,(H,12,13);2*1H/t5-,6-;;/m0../s1 |
InChI 键 |
WDNDMVWYBRARNW-USPAICOZSA-N |
手性 SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)N2C=CN=N2.Cl.Cl |
规范 SMILES |
C1C(CNC1C(=O)O)N2C=CN=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







